molecular formula C18H22N2O2S B6792075 N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide

N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide

Cat. No.: B6792075
M. Wt: 330.4 g/mol
InChI Key: AGKOAJYZPXCCRK-UHFFFAOYSA-N
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Description

N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide is a complex organic compound known for its unique bicyclic structure and potential applications in various scientific fields. This compound features a combination of a bicyclic oxabicyclo[4.2.0]octane ring and a benzothiazole moiety, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-10-6-7-13-12(9-10)14(20-23-13)17(21)19-15-11-5-4-8-22-16(11)18(15,2)3/h6-7,9,11,15-16H,4-5,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKOAJYZPXCCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2C(=O)NC3C4CCCOC4C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxabicyclo[4.2.0]octane Ring: This step often starts with the cyclization of a suitable precursor, such as 8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one, under acidic or basic conditions to form the desired bicyclic structure.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring can be synthesized separately through the condensation of o-aminothiophenol with a carboxylic acid derivative, followed by cyclization.

    Coupling Reaction: The final step involves coupling the oxabicyclo[4.2.0]octane derivative with the benzothiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the oxabicyclo[4.2.0]octane ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like amines or thiols can replace substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the oxabicyclo[4.2.0]octane ring.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its bicyclic structure offers interesting stereochemical features that can be exploited in asymmetric synthesis.

Biology

Biologically, N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stable bicyclic structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The oxabicyclo[4.2.0]octane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one
  • 8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-amine

Uniqueness

Compared to similar compounds, N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-5-methyl-1,2-benzothiazole-3-carboxamide stands out due to the presence of both the oxabicyclo[4.2.0]octane ring and the benzothiazole moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

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